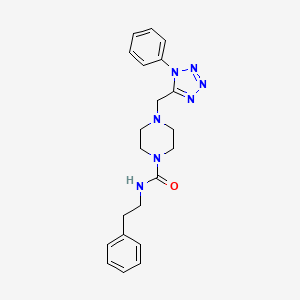

N-phenethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

説明

特性

IUPAC Name |

N-(2-phenylethyl)-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O/c29-21(22-12-11-18-7-3-1-4-8-18)27-15-13-26(14-16-27)17-20-23-24-25-28(20)19-9-5-2-6-10-19/h1-10H,11-17H2,(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXPGCQPGYYZLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of phenyl azide with an alkyne in the presence of a copper catalyst.

Piperazine Derivative Formation: The piperazine ring is functionalized with a phenethyl group through nucleophilic substitution reactions.

Coupling Reaction: The final step involves coupling the tetrazole derivative with the piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

化学反応の分析

Types of Reactions

N-phenethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The phenethyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the tetrazole ring.

Major Products

Oxidation: Formation of phenylacetone or phenylacetic acid.

Reduction: Conversion of nitro groups to amines.

Substitution: Formation of substituted tetrazole derivatives with various functional groups.

科学的研究の応用

N-phenethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

Biological Research: Used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

Industrial Applications: Potential use in the development of new materials with specific chemical properties.

作用機序

The mechanism of action of N-phenethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Carboxamide Backbones

a. 4-((1-Phenyl-1H-tetrazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide

- Key Difference : Replaces the phenethyl group with a 4-(trifluoromethyl)phenyl substituent.

- This modification may alter pharmacokinetics, such as plasma protein binding or half-life, compared to the phenethyl variant .

b. 2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone (13a)

- Key Difference: Substitutes the carboxamide with an ethanone group and introduces an allyl moiety on the piperazine.

- NMR data indicate distinct proton environments for the piperazine ring (singlets at 2.43 ppm and 2.70–2.71 ppm), suggesting altered conformational dynamics .

c. N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide

- Key Difference : Replaces the tetrazole with a 1,2,4-thiadiazole ring.

- Impact: Thiadiazoles exhibit different electronic properties (e.g., sulfur’s polarizability) and hydrogen-bonding capabilities compared to tetrazoles.

Pharmacologically Active Piperazine-Tetrazole Derivatives

a. CV-11974 (Angiotensin II Receptor Antagonist)

- Structure : Features a tetrazole ring linked to a biphenylmethyl-benzimidazole core.

- Comparison : While CV-11974’s scaffold differs significantly, its tetrazole moiety is critical for binding to angiotensin II receptors. The compound’s high potency (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex) underscores the importance of tetrazole in receptor interactions, a property shared with the target compound .

b. 4-Methyl-N-(p-tolyl)piperazine-1-carboxamide Derivatives

- Key Difference : Lacks the tetrazole group and uses a p-tolyl substituent.

- Impact : These derivatives demonstrate antiproliferative activity against cancer cell lines (e.g., MCF7, HCT116), suggesting that the piperazine-carboxamide framework alone can confer bioactivity. The absence of tetrazole may limit membrane permeability but enhance specificity for certain targets .

Quinazoline-Piperazine Hybrids

Examples : A25–A30 (4-hydroxyquinazoline derivatives)

- Structure: Piperazine-carboxamide linked to a quinazolinone core.

- Comparison : These compounds exhibit antiproliferative and receptor-binding activities (e.g., A25: IC₅₀ = 0.89 µM in kinase assays). The quinazoline moiety introduces planar aromaticity, which may enhance DNA intercalation or enzyme inhibition—a feature absent in the target compound. However, shared piperazine-carboxamide motifs suggest overlapping SAR principles .

生物活性

N-phenethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Core Structure : The compound features a piperazine ring, which is a common motif in many biologically active compounds.

- Functional Groups : The presence of a phenethyl group and a tetrazole moiety contributes to its pharmacological properties.

Analgesic Activity

Research indicates that piperazine derivatives can exhibit analgesic properties. For instance, compounds structurally similar to N-phenethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine have been shown to reduce pain in animal models by affecting pain pathways mediated by endocannabinoids .

Anti-inflammatory Properties

The anti-inflammatory potential of this class of compounds is noteworthy. Studies suggest that FAAH inhibitors can significantly decrease inflammatory markers in various models, indicating that N-phenethyl derivatives may also possess similar properties .

Case Studies

Several studies have explored the biological activity of compounds related to N-phenethyl derivatives:

- Study on FAAH Inhibitors : A study demonstrated that a related piperazine derivative increased endocannabinoid levels in the rat brain, leading to a reduction in allodynia and hyperalgesia in models of neuropathic pain . This suggests that N-phenethyl derivatives may similarly modulate pain perception.

- Benzimidazole Derivatives : Research on benzimidazole derivatives has shown broad-spectrum pharmacological effects, including antimicrobial and anticancer activities. These findings highlight the potential for N-phenethyl derivatives to exhibit diverse biological activities beyond analgesia .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。